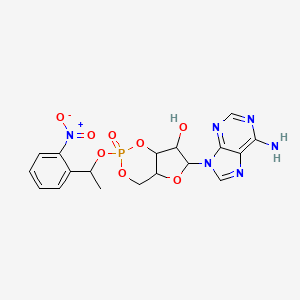![molecular formula C6H2BrN3O2S B12098919 4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)
4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C_6H_2BrN_3O_2S. It is a member of the benzo[c][1,2,5]thiadiazole family, characterized by a fused ring system containing nitrogen, sulfur, and bromine atoms. This compound is notable for its applications in various fields, including organic electronics, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole typically involves the nitration of 4-bromobenzo[c][1,2,5]thiadiazole. A common method includes the following steps:
Nitration Reaction: The starting material, 4-bromobenzo[c][1,2,5]thiadiazole, is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl_2) in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic media.
Major Products
Substitution: Products vary depending on the nucleophile used, such as 4-methoxy-7-nitrobenzo[c][1,2,5]thiadiazole.
Reduction: 4-Bromo-7-aminobenzo[c][1,2,5]thiadiazole is a common product.
Oxidation: Products include various sulfoxides or sulfones, depending on the extent of oxidation.
科学的研究の応用
4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole has diverse applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electron-withdrawing properties.
Materials Science: Incorporated into polymers and copolymers to enhance their electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting cancer and infectious diseases.
Biological Research: Used as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole varies depending on its application:
In Organic Electronics: The compound acts as an electron acceptor, facilitating charge transfer processes in electronic devices.
In Medicinal Chemistry: It interacts with biological targets such as enzymes or receptors, often through hydrogen bonding and π-π interactions, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
4-Bromo-7-aminobenzo[c][1,2,5]thiadiazole: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
4-Chloro-7-nitrobenzo[c][1,2,5]thiadiazole: Chlorine atom instead of bromine, affecting its electronic properties and reactivity.
4,7-Dinitrobenzo[c][1,2,5]thiadiazole: Contains two nitro groups, significantly altering its chemical behavior and applications.
Uniqueness
4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole is unique due to its specific combination of bromine and nitro substituents, which confer distinct electronic properties. This makes it particularly valuable in applications requiring strong electron-withdrawing groups, such as in the design of advanced materials and pharmaceuticals.
特性
分子式 |
C6H2BrN3O2S |
|---|---|
分子量 |
260.07 g/mol |
IUPAC名 |
4-bromo-7-nitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H2BrN3O2S/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H |
InChIキー |
OYABVKXAVFCRHU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NSN=C2C(=C1)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)

![Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12098885.png)




![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)

